9-(4-Aminophenyl)-9H-purin-6-amine
Description
9-(4-Aminophenyl)-9H-purin-6-amine is a purine derivative characterized by a 4-aminophenyl group substituted at the N9 position of the purine scaffold. Purines are heterocyclic aromatic compounds integral to biological systems, serving as building blocks for nucleotides and nucleic acids . The synthesis of such compounds typically involves cyclization reactions starting from substituted imidazole or pyrimidine precursors. For example, 9-phenyl-9H-purin-6-amine derivatives are synthesized via reactions of 5-amino-1-phenyl-1H-imidazole-4-carbonitriles with triethyl orthoformate (HC(OEt)₃) and acetic anhydride (Ac₂O), followed by ammonolysis . Spectral characterization (IR, NMR, and mass spectrometry) confirms structural features, such as NH stretching vibrations at 3300–3150 cm⁻¹ and C=N absorption bands at 1650–1660 cm⁻¹ . The 4-aminophenyl substituent may enhance solubility and modulate bioactivity by introducing hydrogen-bonding capabilities, distinguishing it from other aryl-substituted purines.
Properties
CAS No. |
863675-87-0 |
|---|---|
Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
9-(4-aminophenyl)purin-6-amine |
InChI |
InChI=1S/C11H10N6/c12-7-1-3-8(4-2-7)17-6-16-9-10(13)14-5-15-11(9)17/h1-6H,12H2,(H2,13,14,15) |
InChI Key |
DBIAEDVQQQISIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position on the Aryl Group
- 9-(3-Aminophenyl)-9H-purin-6-amine: The meta-aminophenyl analog (vs. para in the target compound) was synthesized via reductive amination of a nitro precursor using tin(II) chloride. This positional isomer may exhibit altered electronic properties and binding interactions due to the amine group’s spatial orientation .
- This compound showed antifungal activity in docking studies, suggesting substituent-dependent bioactivity .
N9 Substituent Diversity
- 9-Allyl-9H-purin-6-amine: Substitution with an allyl group introduces alkene functionality, which may participate in covalent interactions or improve lipophilicity. This compound has a molecular weight of 175.195 g/mol, contrasting with the 4-aminophenyl derivative’s higher mass (~239 g/mol) .
- 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine : The tetrahydrofuran ring enhances solubility in polar solvents. Such derivatives are often explored for nucleoside analog applications .
Purine Ring Modifications
- 8-((3,5-Dichlorophenyl)thio)-9-alkylpurin-6-amine : Introduction of a thioether group at C8 significantly alters steric and electronic profiles. For instance, 8-((3,5-dichlorophenyl)thio)-9-butylpurin-6-amine showed moderate acetylcholinesterase (AChE) inhibition (23% yield, IC₅₀ unreported) .
- A 6-chloro-9-(3-chloro-4-fluorophenyl) analog demonstrated superior antifungal activity compared to abacavir .
Table 1: Comparative Physicochemical Data
Structure-Activity Relationships (SAR)
- Aryl Substituents: Para-substituted amines (e.g., 4-aminophenyl) may improve hydrogen-bonding interactions compared to meta-substituted analogs .
- Electron-Withdrawing Groups : Chloro and fluoro substituents enhance reactivity and target binding but may reduce solubility .
- N9 Alkyl vs. Aryl: Alkyl chains (e.g., allyl, butyl) increase lipophilicity, favoring membrane penetration, while aryl groups (e.g., 4-aminophenyl) enhance π-π stacking and solubility .
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